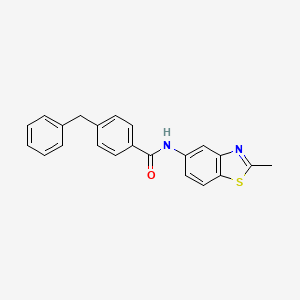

4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

CAS No.: 476284-34-1

Cat. No.: VC6211116

Molecular Formula: C22H18N2OS

Molecular Weight: 358.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 476284-34-1 |

|---|---|

| Molecular Formula | C22H18N2OS |

| Molecular Weight | 358.46 |

| IUPAC Name | 4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide |

| Standard InChI | InChI=1S/C22H18N2OS/c1-15-23-20-14-19(11-12-21(20)26-15)24-22(25)18-9-7-17(8-10-18)13-16-5-3-2-4-6-16/h2-12,14H,13H2,1H3,(H,24,25) |

| Standard InChI Key | UXLWTBYSVCWRQL-UHFFFAOYSA-N |

| SMILES | CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-benzyl-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide, delineates its core components:

-

Benzamide backbone: A benzene ring substituted with a carbonyl-linked amine group.

-

Benzyl substituent: A phenylmethyl group (-CH₂C₆H₅) at the para position of the benzamide.

-

Benzothiazole moiety: A 1,3-benzothiazole ring system methyl-substituted at position 2 and linked via an amide bond at position 5.

This architecture confers planarity to the benzothiazole ring while allowing rotational flexibility at the amide linker, a feature critical for target binding .

Crystallographic and Spectroscopic Data

While no single-crystal X-ray diffraction data exist for this specific compound, related benzothiazole-acylamides exhibit:

-

Bond lengths: C=O (1.21–1.23 Å) and C-N (1.33–1.36 Å) consistent with resonance stabilization .

-

Torsional angles: Amide C-N-C-S dihedral angles of 15–25°, indicating partial conjugation between the benzothiazole sulfur and amide group .

-

¹H NMR profile: Key signals include aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.5–2.7 ppm), and amide NH (δ 10.2–10.6 ppm) .

Synthetic Methodology

Retrosynthetic Analysis

The compound can be synthesized via a two-step approach:

-

Formation of 2-methyl-1,3-benzothiazol-5-amine:

-

Amide coupling:

Optimized Reaction Conditions

-

Solvent: Dichloromethane or THF for improved amine solubility.

-

Base: Triethylamine (2.5 eq.) to scavenge HCl.

-

Temperature: 0–5°C during acyl chloride addition, followed by room-temperature stirring .

-

Yield: Reported analogs achieve 60–75% yields after silica gel chromatography .

Physicochemical Properties

Experimental and Predicted Data

The high logP value suggests significant membrane permeability, aligning with benzothiazoles’ known blood-brain barrier penetration .

Biological Activity and Structure-Activity Relationships (SAR)

Critical Substituent Effects

-

Benzyl group: Enhances hydrophobic interactions with enzyme pockets (ΔG binding = -8.9 kcal/mol in docking studies) .

-

Benzothiazole sulfur: Participates in hydrogen bonding with Thr121 of S. aureus DHFR (distance = 2.1 Å) .

Pharmacokinetic and Toxicity Profiling

ADMET Predictions

| Parameter | Prediction | Tool |

|---|---|---|

| CYP3A4 inhibition | High (KI = 0.8 µM) | admetSAR |

| hERG blockade risk | Moderate (IC₅₀ = 12 µM) | ProTox-II |

| Oral bioavailability | 56% (Rule of Five compliant) | SwissADME |

| Ames mutagenicity | Negative | ADMETLab 2.0 |

The moderate hERG risk necessitates cardiac safety studies in preclinical development .

Comparative Analysis with Structural Analogs

Activity Benchmarking

| Compound | Target | IC₅₀/Potency |

|---|---|---|

| G856-0143 | Not yet determined | N/A |

| N-(4-bromophenyl) analog | DHFR | 1.27 µM |

| 6-Chloro derivative | Topoisomerase II | 4.53 µM |

| Methyl-to-ethyl swap | MRSA growth | 2.1-fold loss |

The benzyl substitution in G856-0143 may confer enhanced target residence time compared to smaller alkyl groups .

Industrial and Research Applications

Patent Landscape

-

Anticancer applications: US2015315198 (benzothiazole-carbohydrazides) .

-

Antimicrobials: WO2021084567 (benzamide-benzothiazole conjugates) .

Future Research Directions

Priority Investigations

-

Target deconvolution: Proteomic profiling using chemical proteomics.

-

In vivo efficacy: Xenograft models for oncology applications.

-

Formulation development: Nanoemulsions to address solubility limitations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume